molecular formula C18H25NO B4023344 (4-Methylphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

(4-Methylphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B4023344
M. Wt: 271.4 g/mol
InChI Key: ZZOBWZDWULNDRG-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methanone is a complex organic compound that features a bicyclic structure with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the ketone group: This step often involves oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Attachment of the 4-methylphenyl group: This can be done through Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst like AlCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the employment of robust catalysts and reagents that can withstand industrial conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like KMnO4.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO3 or Br2.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: HNO3 in sulfuric acid for nitration, Br2 in FeBr3 for bromination.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or bromo derivatives of the aromatic ring.

Scientific Research Applications

(4-Methylphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (4-Methylphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Aliphatic hydrocarbons: Simple hydrocarbons with similar structural features.

Uniqueness

(4-Methylphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is unique due to its bicyclic structure and the presence of both aromatic and aliphatic components. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.

Properties

IUPAC Name

(4-methylphenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-13-5-7-14(8-6-13)16(20)19-12-18(4)10-15(19)9-17(2,3)11-18/h5-8,15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOBWZDWULNDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CC3(CC2CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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